

# Application Note: HPLC-UV Method for the Quantification of Isoprothiolane in Rice

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## Compound of Interest

Compound Name: Isoprothiolane

Cat. No.: B132471

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## Abstract

This application note details a robust and reliable method for the quantification of the fungicide **isoprothiolane** in rice matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. [1][2][3][4] This method is suitable for routine monitoring of **isoprothiolane** residues in rice to ensure compliance with food safety regulations. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, meet standard requirements for pesticide residue analysis.[5][6]

## Introduction

**Isoprothiolane** is a systemic fungicide widely used in rice cultivation to control diseases such as rice blast.[7] Due to its application, monitoring its residual levels in harvested rice is crucial for consumer safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accessible analytical technique for this purpose. The method described herein utilizes the widely adopted QuEChERS sample preparation procedure, which provides efficient extraction and matrix cleanup, ensuring reliable quantification.[1][3][4]

## Principle

**Isoprothiolane** is extracted from a homogenized rice sample into acetonitrile through a salting-out liquid-liquid partitioning process facilitated by magnesium sulfate and sodium chloride.[1] The extract then undergoes dispersive solid-phase extraction (d-SPE) for cleanup, where Primary Secondary Amine (PSA) sorbent is used to remove interfering matrix components like fatty acids and sugars.[1] The final, cleaned extract is analyzed by reverse-phase HPLC on a C18 column, and **isoprothiolane** is quantified using a UV detector based on a calibration curve prepared from certified reference standards.[8]

## Apparatus and Reagents

- Apparatus:
  - HPLC system with a UV/Vis or Diode Array Detector (DAD)
  - C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
  - High-speed blender or food processor
  - Centrifuge capable of 4000 rpm
  - Vortex mixer
  - Analytical balance
  - Syringe filters (0.45  $\mu$ m, PTFE)
  - 50 mL polypropylene centrifuge tubes
  - 15 mL d-SPE centrifuge tubes
- Reagents:
  - **Isoprothiolane** certified reference standard ( $\geq 98\%$  purity)
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Sodium Chloride ( $\text{NaCl}$ )
- Primary Secondary Amine (PSA) sorbent
- Methanol (HPLC grade)

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 25 mg of **isoprothiolane** reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0  $\mu\text{g/mL}$ ) by serially diluting the stock solution with acetonitrile. These solutions are used to generate the calibration curve.

### Sample Preparation (QuEChERS Method)

- Homogenization: Grind a representative sample of rice grains into a fine, uniform powder using a high-speed blender.
- Extraction:
  - Weigh 10 g ( $\pm 0.1$  g) of the homogenized rice powder into a 50 mL polypropylene centrifuge tube.[\[3\]](#)[\[4\]](#)
  - Add 20 mL of cold HPLC-grade water and let it stand for 1 hour to hydrate the sample.[\[3\]](#)  
[\[4\]](#)
  - Add 10 mL of acetonitrile to the tube.[\[1\]](#)[\[3\]](#)
  - Cap the tube tightly and vortex vigorously for 1 minute.
  - Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ .

- Immediately cap and vortex for another 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
  - Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous  $\text{MgSO}_4$  and 150 mg of PSA sorbent.[4]
  - Vortex the d-SPE tube for 1 minute to ensure thorough mixing.
  - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract:
  - Carefully collect the supernatant.
  - Filter the extract through a 0.45  $\mu\text{m}$  PTFE syringe filter into an HPLC vial for analysis.

## Chromatographic Conditions

- Instrument: HPLC with UV Detector
- Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5  $\mu\text{m}$ )
- Mobile Phase: Acetonitrile : Water (70:30, v/v), isocratic[8]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20  $\mu\text{L}$
- Column Temperature: 30°C
- UV Detection Wavelength: 230 nm\*

\*Note: The optimal wavelength should be confirmed by running a UV scan of an **isoprothiolane** standard. 230 nm is a common wavelength for the analysis of aromatic and conjugated compounds.[9]

## Method Validation and Data Presentation

The analytical method was validated for linearity, recovery (accuracy), precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

Parameter	Result
Linearity Range	0.1 - 10.0 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Recovery (at 0.1, 0.5, 1.0 mg/kg)	88% - 105% <sup>[1]</sup>
Precision (RSDr %)	< 8% <sup>[1]</sup>
Limit of Detection (LOD)	0.002 mg/kg
Limit of Quantification (LOQ)	0.005 mg/kg <sup>[1]</sup>

Table 1: Summary of Method Validation Data.

## Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final analysis.

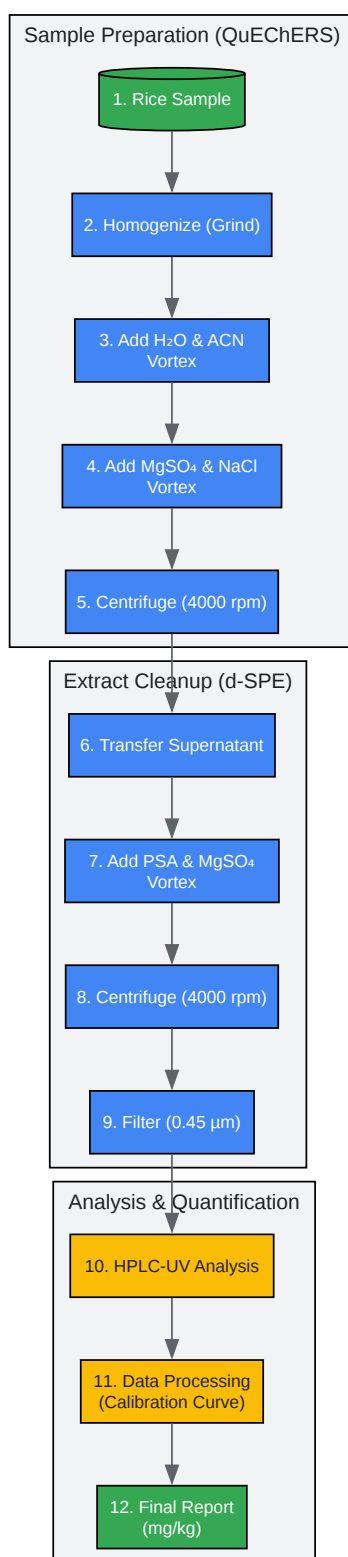


Figure 1: Isoprothiolane Quantification Workflow

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Caption: Workflow for **Isoprothiolane** Quantification in Rice.

## Conclusion

The described HPLC-UV method combined with a QuEChERS sample preparation protocol provides a simple, rapid, and effective means for quantifying **isoprothiolane** residues in rice.<sup>[1]</sup><sup>[10]</sup> The method demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it a valuable tool for food safety laboratories and researchers involved in pesticide residue monitoring.

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